yuccaol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
yuccaol D is a natural product found in Yucca schidigera with data available.
Scientific Research Applications
Antioxidant Activity
Yuccaol D, isolated from Yucca schidigera bark, exhibits significant antioxidant properties. It shows potential as a source of antioxidant principles due to its ability to scavenge free radicals. This was demonstrated in assays like the Trolox Equivalent Antioxidant Capacity (TEAC) and the autoxidation assay, highlighting its efficacy in combating oxidative stress (Piacente et al., 2004).
Anti-inflammatory and Anti-tumor Properties
Studies indicate that yuccaols, including Yuccaol D, can inhibit cell proliferation, migration, and biosynthesis of platelet-activating factor (PAF) in Kaposi's sarcoma cells. These findings suggest anti-inflammatory and anti-tumor properties, offering insights into potential applications in cancer treatment and inflammation management (Balestrieri et al., 2006).
Inhibition of Nitric Oxide Synthase Expression
Yuccaol D is effective in reducing nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression in macrophage cell lines. This indicates its role in anti-inflammatory processes, particularly in conditions involving excessive NO production (Marzocco et al., 2004).
Arthritis and Anti-inflammatory Effects
Yucca schidigera, which contains Yuccaol D, is noted for its traditional use in treating arthritis and inflammation. The presence of yuccaols contributes to this effect by inhibiting the nuclear transcription factor NFkappaB, a key player in inflammatory processes (Cheeke et al., 2006).
Arachidonate Metabolism Influence
Yuccaol D, as part of Yucca schidigera's phenolic constituents, impacts arachidonate metabolism. This is significant in understanding its potential in managing inflammation, as arachidonate metabolism is a crucial pathway in inflammatory responses (Wenzig et al., 2008).
Diverse Therapeutic Attributes
Yuccaol D contributes to the Yucca genus's therapeutic capabilities, including anti-inflammatory, antiarthritic, anticancer, antidiabetic, and antimicrobial properties. Its presence alongside other compounds like steroidal saponins and resveratrol underlines the plant's medicinal significance (Patel, 2012).
Anti-Platelet Adhesion and Secretion
Yuccaol D is involved in reducing platelet adhesion and secretion, offering potential benefits in cardiovascular health management. This function is crucial in preventing excessive blood clotting and related cardiovascular issues (Olas et al., 2005).
properties
Molecular Formula |
C30H22O10 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2'R,3S)-4-[(E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)spiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |
InChI |
InChI=1S/C30H22O10/c1-38-27-21(35)8-14(9-22(27)36)2-3-16-10-18(32)12-23-25(16)30(29(37)40-23)26-20(34)11-19(33)13-24(26)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30+/m1/s1 |
InChI Key |
UMQRRGZFEXVPFD-ZJVMSYRRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1O)/C=C/C2=C3C(=CC(=C2)O)OC(=O)[C@@]34[C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=CC2=C3C(=CC(=C2)O)OC(=O)C34C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O |
synonyms |
yuccaol D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.